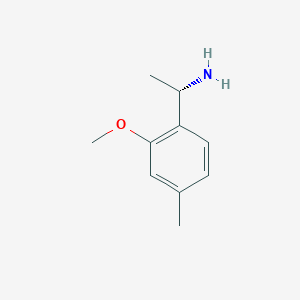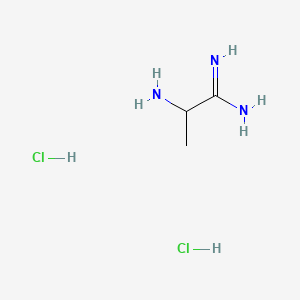
2-Aminopropanimidamidedihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Aminopropanimidamidedihydrochloride typically involves the reaction of 2-methylpropionamidine with an oxidizing agent. The reaction conditions often include the use of solvents such as acetone, dioxane, methanol, ethanol, DMSO, and water, where the compound is soluble .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical reactors where the reaction is carefully controlled to ensure high yield and purity. The process may include steps such as crystallization and filtration to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-Aminopropanimidamidedihydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: It can be reduced under specific conditions to yield different reduced forms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include acid chlorides, acid anhydrides, and bases such as NaOH or pyridine. The reactions typically occur at room temperature and provide high yields .
Major Products Formed
The major products formed from these reactions include amides, alkenes, and other substituted derivatives, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
2-Aminopropanimidamidedihydrochloride has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-Aminopropanimidamidedihydrochloride involves the generation of free radicals through the decomposition of the compound. These free radicals initiate polymerization reactions by reacting with monomers to form polymer chains. The compound’s molecular targets include various monomers and its pathways involve radical-mediated polymerization processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Aminopyridine: An organic compound used in the production of drugs such as piroxicam and sulfapyridine.
2-Aminopyrimidine: A compound with applications in drug development, particularly as β-glucuronidase inhibitors.
Uniqueness
2-Aminopropanimidamidedihydrochloride is unique due to its specific use as a free radical initiator in polymerization processes. Unlike other similar compounds, it is particularly effective in initiating polymerization of acrylic, vinyl, and allyl monomers, making it valuable in industrial applications .
Propriétés
Formule moléculaire |
C3H11Cl2N3 |
|---|---|
Poids moléculaire |
160.04 g/mol |
Nom IUPAC |
2-aminopropanimidamide;dihydrochloride |
InChI |
InChI=1S/C3H9N3.2ClH/c1-2(4)3(5)6;;/h2H,4H2,1H3,(H3,5,6);2*1H |
Clé InChI |
TZTDVUUZSULSLW-UHFFFAOYSA-N |
SMILES canonique |
CC(C(=N)N)N.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(3-(4-Methoxyphenyl)bicyclo[1.1.1]pentan-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13541224.png)
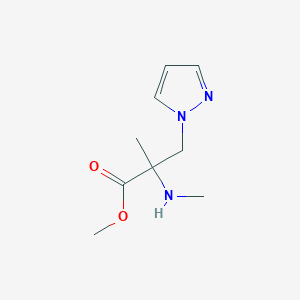
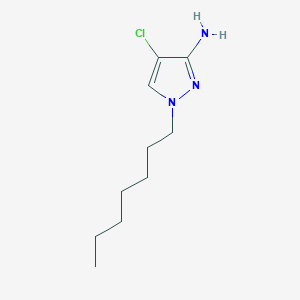

![3-[(Oxolan-3-yl)methyl]pyrrolidine](/img/structure/B13541246.png)
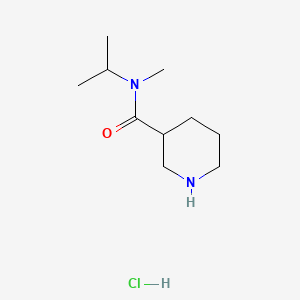
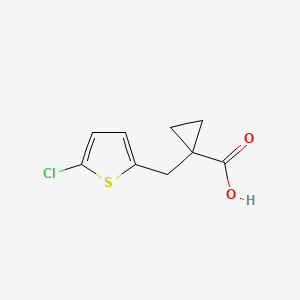




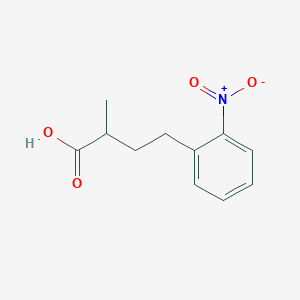
![2,2,2-Trifluoro-1-(imidazo[1,2-a]pyrazin-3-yl)ethan-1-one](/img/structure/B13541297.png)
